molecular formula C16H23BrN2OS B12622738 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide

4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide

Katalognummer: B12622738
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: CKZPWBFWSZLOGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an ethoxy group, and a phenyl group substituted with a 2-methylbutan-2-yl group, making it a subject of study in organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and phenyl groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step may involve the use of ethylating agents such as ethyl bromide in the presence of a base.

    Substitution with the Phenyl Group: This can be done through electrophilic aromatic substitution reactions, using reagents like bromobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium ethoxide, ethyl bromide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole compounds.

Wissenschaftliche Forschungsanwendungen

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Wirkmechanismus

The mechanism of action of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine
  • 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride

Uniqueness

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C16H23BrN2OS

Molekulargewicht

371.3 g/mol

IUPAC-Name

4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C16H22N2OS.BrH/c1-5-16(3,4)11-7-8-14(19-6-2)12(9-11)13-10-20-15(17)18-13;/h7-10H,5-6H2,1-4H3,(H2,17,18);1H

InChI-Schlüssel

CKZPWBFWSZLOGE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC)C2=CSC(=N2)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.